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molecular formula C25H33NO2Si B8299975 8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one

8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one

Cat. No. B8299975
M. Wt: 407.6 g/mol
InChI Key: RRHXSOPJSZAOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968585B2

Procedure details

Treat a 0° C. mixture of 4-(tert-butyl-diphenyl-silanyloxy)-1-cyanomethyl-cyclohexanecarboxylic acid ethyl ester (7.19 g, 15.9 mmol), cobalt (II) chloride hexahydrate (1.90 g, 7.98 mmol) in THF (130 mL), and water (65 mL) portion-wise with sodium borohydride (3.02 g, 7.98 mmol). Warm to room temperature and stir for 16 hours under N2. Heat the reaction to 50° C. for 8 hours, cool to room temperature and stir 16 hours under N2. Treat the reaction with 28% ammonium hydroxide (2 mL) and filter through hyflo. Remove the solvent from the filtrate in vacuo and dilute the residue with minimal water and brine and extract three times with 3:1 chloroform:isopropanol. Dry the organic layer with Na2SO4 and remove the solvent in vacuo to afford crude product. Purify with a 0 to 10% methanol in CH2Cl2 gradient on silica gel to afford 1.20 g (18%) of the titled product. Rf=0.48 and 0.61 (9/1 CH2Cl2/methanol). MS (m/z): 408 (M+).
Name
4-(tert-butyl-diphenyl-silanyloxy)-1-cyanomethyl-cyclohexanecarboxylic acid ethyl ester
Quantity
7.19 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:30][C:31]#[N:32])[CH2:11][CH2:10][CH:9]([O:12][Si:13]([C:26]([CH3:29])([CH3:28])[CH3:27])([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:7]1)=O)C.O.[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.O.O.O.O.O.O.[Co](Cl)Cl>[C:26]([Si:13]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[O:12][CH:9]1[CH2:10][CH2:11][C:6]2([C:4](=[O:3])[NH:32][CH2:31][CH2:30]2)[CH2:7][CH2:8]1)([CH3:29])([CH3:28])[CH3:27] |f:2.3,4.5,7.8.9.10.11.12.13|

Inputs

Step One
Name
4-(tert-butyl-diphenyl-silanyloxy)-1-cyanomethyl-cyclohexanecarboxylic acid ethyl ester
Quantity
7.19 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC#N
Name
Quantity
65 mL
Type
reactant
Smiles
O
Name
Quantity
3.02 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.9 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 16 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat a 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 50° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
STIRRING
Type
STIRRING
Details
stir 16 hours under N2
Duration
16 h
ADDITION
Type
ADDITION
Details
Treat
FILTRATION
Type
FILTRATION
Details
filter through hyflo
CUSTOM
Type
CUSTOM
Details
Remove the solvent from the filtrate in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with minimal water and brine
EXTRACTION
Type
EXTRACTION
Details
extract three times with 3:1 chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with Na2SO4
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purify with a 0 to 10% methanol in CH2Cl2 gradient on silica gel

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1CCC2(CCNC2=O)CC1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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